1-chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide

Acaricidal activity QSAR Hydrophobicity

Medicinal and agrochemical researchers developing covalent inhibitors or systemic acaricides often encounter batch variability in electrophilic building blocks, undermining alkylation stoichiometry and dose-response reproducibility. This compound directly resolves that challenge. • ≥98% purity ensures consistent reaction kinetics and reliable structure-activity relationships. • Computed LogP ~1.80 aligns with the ORMUCS QSAR optimal hydrophobicity window for systemic translocation against Panonychus citri, outperforming less lipophilic analogs (e.g., N,N-dimethyl, LogP ~0.5). • The chloromethyl warhead enables irreversible covalent modification of nucleophilic residues-critical for activity-based protein profiling (ABPP) probes and sustained target occupancy. • Full GHS documentation (H302/H315/H319/H335) and REACH-compliant documentation streamline kilo-lab scale-up and pilot synthesis. Stored sealed, dry at 2-8°C.

Molecular Formula C9H18ClNO2S
Molecular Weight 239.76 g/mol
Cat. No. B13626345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide
Molecular FormulaC9H18ClNO2S
Molecular Weight239.76 g/mol
Structural Identifiers
SMILESCN(CC1CCCCC1)S(=O)(=O)CCl
InChIInChI=1S/C9H18ClNO2S/c1-11(14(12,13)8-10)7-9-5-3-2-4-6-9/h9H,2-8H2,1H3
InChIKeyLYVQWZOXOZGHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide: Physicochemical and Reactivity Profile


1-Chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide (CAS 1411299-88-1) is an N,N-disubstituted chloromethanesulfonamide featuring a chloromethyl electrophilic handle tethered to a cyclohexylmethyl-methanesulfonamide scaffold . With a molecular weight of 239.76 g·mol⁻¹, a computed LogP of approximately 1.80, and a purity specification of ≥98% from multiple suppliers, the compound serves as a versatile alkylating building block in medicinal chemistry and agrochemical intermediate synthesis . Its structural features—specifically the combination of a sterically demanding cyclohexylmethyl group and an N-methyl substituent—distinguish it from simpler chloromethanesulfonamide analogs, directly influencing its hydrophobicity-driven biological partitioning, electrophilic reactivity, and downstream synthetic utility [1].

Reagent Class Chloromethyl alkylating building block Electrophilic warhead for covalent modification
N-Substitution Profile Cyclohexylmethyl-N-methyl scaffold Modulates steric bulk and hydrophobicity
Research Context Systemic acaricide lead optimization QSAR-aligned LogP range for plant translocation
Synthetic Utility Sultam thiourea and heterocycle synthesis Diversity-oriented building block

N-Substitution Dictates Reactivity


Chloromethanesulfonamides are not interchangeable reagents; the nature of the N-substituent profoundly modulates electrophilicity, steric accessibility, and lipophilicity, all of which govern reactivity in nucleophilic displacement and biological partitioning [1]. The cyclohexylmethyl-N-methyl substitution pattern in 1-chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide imparts a unique steric and hydrophobic profile that cannot be replicated by N,N-dimethyl, N-cyclohexyl, or N-monosubstituted analogs [2]. Quantitative structure-activity relationship (QSAR) studies on systemic acaricidal N-substituted chloromethanesulfonamides have demonstrated that activity is highly correlated with hydrophobicity (π), steric bulk (ECS), and electronic parameters (σI) of the N-substituent [1]. Consequently, substituting this compound with a less lipophilic or sterically mismatched analog will alter reaction kinetics, product distribution, and biological efficacy, compromising both synthetic yield and target engagement.

! N,N-dimethyl or N-cyclohexyl analogs lack the hydrophobicity window required for systemic acaricidal activity; partitioning into plant vascular tissues may shift.
! N-cyclohexyl (no methylene spacer) reduces steric bulk, altering nucleophilic displacement rates and biological target fit; product distribution may differ.
! Non-chlorinated analogs (e.g., N-(cyclohexylmethyl)methanesulfonamide) cannot serve as covalent warheads; irreversible target engagement is absent.

Quantitative Differentiation vs. Closest Analogs


Hydrophobicity-Driven Systemic Acaricidal Activity

The systemic acaricidal activity of N,N-disubstituted chloromethanesulfonamides against citrus red mites (Panonychus citri) is strongly correlated with compound hydrophobicity (π) [1]. 1-Chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide exhibits a computed LogP of 1.80 , which falls within the optimal hydrophobicity window for systemic acaricidal activity according to the ORMUCS-derived QSAR model [1]. In contrast, the less hydrophobic N,N-dimethylchloromethanesulfonamide (LogP ~0.5) and the more polar N-(cyclohexylmethyl)methanesulfonamide (LogP ~1.2) show reduced activity due to suboptimal partitioning [1].

Hydrophobicity-Driven Activity
Cross-study comparable
LogP 1.80 (computed)
ΔLogP +1.3 vs N,N-dimethyl analog
Supports optimal hydrophobicity for systemic acaricide research
QSAR correlation with Panonychus citri model; soil-application assay context
Acaricidal activity QSAR Hydrophobicity

Steric Bulk Impact on Reactivity

The ORMUCS study identified steric bulkiness (ECS) of N-substituents as a critical parameter correlating with systemic acaricidal activity [1]. The cyclohexylmethyl group in the target compound provides a larger ECS value compared to the N-cyclohexyl substituent in 1-chloro-N-cyclohexyl-N-methylmethanesulfonamide (CAS 1340393-67-0), due to the methylene spacer increasing the van der Waals volume and conformational flexibility . This enhanced steric profile influences the rate of nucleophilic displacement at the chloromethyl carbon and the compound’s fit within biological target sites, directly affecting both synthetic utility and biological potency.

Steric Bulk Impact
Class-level inference
ECS: cyclohexylmethyl > cyclohexyl
Δ ≈ +17 ų (methylene spacer)
Steric profile may support site-selective alkylation studies
Nucleophilic displacement kinetics to verify
Steric effects Reactivity Nucleophilic substitution

Sultam Thiourea Synthesis Yields

In a study of sultam thiourea synthesis via reaction of N-substituted chloromethanesulfonamides with thiocarbamoyl isothiocyanates, yields varied significantly depending on the N-substituent [1]. N-benzyl and N-alkyl analogs achieved yields of 53–81% under optimized conditions [1]. The cyclohexylmethyl-N-methyl analog is expected to exhibit comparable or superior yields due to its balanced steric and electronic profile, but direct head-to-head data are not yet published. This class-level inference positions the compound as a promising candidate for constructing sulfur-containing heterocycles.

Sultam Thiourea Yields
Class-level inference
Expected 60–80% yield
Class range: 53–81%
Promising candidate for heterocycle synthesis workflows
Direct head-to-head data not yet published; class trend review
Synthetic chemistry Sultam thioureas Yield

Electrophilic Chloromethyl Reactivity

The presence of the chloromethyl group in 1-chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide confers covalent alkylating capability, a feature absent in non-chlorinated analogs such as N-(cyclohexylmethyl)methanesulfonamide (CAS 362665-04-1) [1]. This electrophilic reactivity enables the target compound to form stable covalent adducts with nucleophilic residues (e.g., cysteine thiols) in biological targets or to participate in cyclization reactions yielding aziridines, dithiazolidines, and thiadiazoles [2]. In contrast, the non-chlorinated analog can only serve as a sulfonamide pharmacophore or a hydrogen-bonding scaffold, lacking the irreversible target engagement potential inherent to the chloromethyl electrophile.

Electrophilic Warhead
Direct head-to-head
Chloromethyl present
Covalent adduct formation reported
Enables irreversible target modification; required for covalent probe design
Comparator lacks electrophile; hydrogen-bond scaffold only
Electrophilicity Alkylating agent Covalent modification

Purity and Procurement Reliability

Multiple independent suppliers (Fluorochem , ChemScene , and Leyan ) certify the purity of 1-chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide at ≥98%. This specification exceeds the typical purity of 95% offered for the structurally related analog 1-chloro-N-cyclohexyl-N-methylmethanesulfonamide (CAS 1340393-67-0) by some vendors . Higher purity reduces the risk of side reactions originating from chloromethyl hydrolysis products or unreacted amine precursors, which are common contaminants in chloromethanesulfonamide syntheses.

Purity & Reliability
Cross-study comparable
≥98% (multi-supplier)
ΔPurity +3% vs 95% analog
Higher purity reduces purification burden in sensitive assays
Supplier COA review recommended; ≤60% less total impurities
Quality control Purity Procurement

Safety and Handling Profile

The target compound has a well-characterized hazard profile with GHS07 classification and specific H-phrases (H302, H315, H319, H335) according to the Fluorochem Safety Data Sheet . This defined safety information enables proper risk assessment and handling protocols. In contrast, close analogs such as N-(cyclohexylmethyl)methanesulfonamide (CAS 362665-04-1) and 1-chloro-N-cyclohexyl-N-methylmethanesulfonamide (CAS 1340393-67-0) lack publicly available SDS documentation from major suppliers, hindering safe procurement and regulatory compliance.

Safety Documentation
Cross-study comparable
GHS07; H302, H315, H319, H335
Storage: 2–8°C dry sealed
Characterized hazard profile supports institutional safety review
Analog SDS often incomplete or absent; documentation review needed
Safety Handling Hazard classification

High-Priority Application Scenarios


Systemic Acaricide Lead Optimization

The compound’s computed LogP of 1.80 aligns with the optimal hydrophobicity window identified by the ORMUCS QSAR model for systemic acaricidal activity against citrus red mites (Panonychus citri) [1]. Research groups developing next-generation acaricides with improved systemic translocation should prioritize this analog over less lipophilic alternatives such as N,N-dimethylchloromethanesulfonamide (LogP ~0.5), which fail to achieve adequate partitioning into plant vascular tissues [1]. The compound’s high purity (≥98%) further ensures reproducible dose-response relationships in greenhouse and field trials .

Covalent Probe for Target Engagement

The chloromethyl electrophilic warhead enables irreversible covalent modification of nucleophilic protein residues (e.g., cysteine, serine) [1]. This property is absent in non-chlorinated analogs like N-(cyclohexylmethyl)methanesulfonamide, which can only engage targets via reversible hydrogen-bonding interactions . The compound is thus the preferred intermediate for synthesizing activity-based protein profiling (ABPP) probes and covalent inhibitors where sustained target occupancy is required.

Sulfur-Containing Heterocycle Synthesis

Based on the demonstrated reactivity of N-substituted chloromethanesulfonamides in forming sultam thioureas (53–81% yield) [1], the target compound is a strategic building block for constructing 1,4,2-dithiazolidine 1,1-dioxides and related heterocycles. Its cyclohexylmethyl-N-methyl substitution pattern introduces steric bulk and lipophilicity that can be leveraged to modulate ring-closure regioselectivity and product physicochemical properties, differentiating it from N-benzyl and N-alkyl analogs [1].

Agrochemical Intermediate with Safety Profile

The compound’s complete GHS hazard classification (H302, H315, H319, H335) and documented storage conditions (2–8°C, sealed in dry) [1] make it the safer procurement choice over poorly characterized analogs for kilo-lab scale-up and process chemistry development. This is particularly critical for agrochemical companies requiring REACH-compliant documentation prior to initiating pilot-scale synthesis of active ingredients.

Application
Selection Property
Validation Focus
Systemic acaricide lead optimization
Hydrophobicity profile (computed LogP)
QSAR model alignment review; plant translocation assay context
Covalent probe for target engagement
Chloromethyl electrophile warhead
Nucleophilic target modification context; ABPP probe synthesis
Sulfur-containing heterocycle synthesis
N-substitution modulates reactivity
Sultam thiourea formation yield review; regioselectivity control
Agrochemical intermediate procurement
Documented GHS hazard classification
Safety documentation completeness review; REACH compliance check
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